

Technical Support Center: Telotristat Etiprate and Depression-Related Adverse Events

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Compound of Interest		
Compound Name:	Telotristat Etiprate	
Cat. No.:	B1684508	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information regarding depression-related adverse events observed during clinical studies of **telotristat etiprate**.

Frequently Asked Questions (FAQs)

Q1: What is the known association between telotristat etiprate and depression?

A1: Depression has been identified as an adverse event of special interest in clinical trials of **telotristat etiprate**. This is primarily due to the drug's mechanism of action, which involves the inhibition of serotonin synthesis, and historical data from other serotonin inhibitors that have been associated with mood changes.[1] However, **telotristat etiprate** is designed to act peripherally and has a high molecular weight, which limits its ability to cross the blood-brain barrier, theoretically minimizing its direct effects on central nervous system serotonin levels.[1]

Q2: What was the incidence of depression-related adverse events in the pivotal clinical trials of **telotristat etiprate**?

A2: The key phase 3 clinical trials, TELESTAR and TELECAST, reported occurrences of depression-related adverse events. In the TELESTAR study, a higher incidence of these events was noted in the 500 mg **telotristat etiprate** group compared to the 250 mg and placebo groups.[1] Conversely, the TELECAST trial showed a similar incidence of depression across all treatment groups.[1] A summary of the quantitative data from these trials is provided in the table below.





Data Presentation: Depression-Related Adverse Events in Phase 3 Clinical Trials

Clinical Trial	Treatment Group	Incidence of Depression- Related Adverse Events (%)
TELESTAR	Placebo	6.7%
Telotristat Etiprate 250 mg	6.7%	
Telotristat Etiprate 500 mg	15.6%	
TELECAST	Placebo	Similar across groups
Telotristat Etiprate 250 mg	Similar across groups	_
Telotristat Etiprate 500 mg	Similar across groups	_

Note: Depression-related adverse events in the TELESTAR trial included depression, depressed mood, and decreased interest.[1]

Troubleshooting Guides

Issue: A higher than expected incidence of depression is observed in the **telotristat etiprate** arm of our ongoing trial.

Troubleshooting Steps:

- Verify Assessment Methodology: Ensure that the protocol for assessing depression is being
 followed consistently across all sites and patients. In pivotal trials like TELESTAR, a
 validated two-question case-finding instrument was administered at each study visit.[1]
 Confirm that your study is utilizing a standardized and validated tool for screening.
- Review Patient History: Conduct a thorough review of the medical history of patients reporting depression. A pre-existing diagnosis of anxiety or other psychiatric conditions may be a confounding factor.[1]



- Dose-Response Analysis: Analyze the incidence of depression in relation to the dosage of telotristat etiprate. The TELESTAR trial reported a higher incidence in the 500 mg group, suggesting a potential dose-dependent effect.
- Concomitant Medications Review: Examine the concomitant medications of affected patients. Certain medications can have depression as a side effect, and potential drug-drug interactions should be considered.
- Blinding Integrity Check: In a blinded study, a potential breach in blinding could influence the
 reporting of subjective adverse events. Review procedures to ensure the integrity of the blind
 is maintained.

Experimental Protocols

Assessment of Depression-Related Adverse Events in Clinical Trials

A robust methodology for assessing depression as an adverse event is crucial for accurate data collection. Based on the approach used in the **telotristat etiprate** clinical development program, the following protocol is recommended:

1. Screening Instrument:

 Patient Health Questionnaire-2 (PHQ-2): This is a validated, two-item screening tool for depression. It is recommended for its brevity and ease of use in a clinical trial setting. The PHQ-2 inquires about the frequency of depressed mood and anhedonia over the past two weeks. A score of 3 or greater is considered a positive screen and should trigger further evaluation.

2. Administration:

- The PHQ-2 should be administered by trained study personnel at baseline and at each subsequent study visit to systematically monitor for the emergence or worsening of depressive symptoms.
- 3. Follow-up for Positive Screens:



- Patients who screen positive on the PHQ-2 should undergo a more comprehensive diagnostic assessment for major depressive disorder. This can be conducted by a qualified mental health professional using a structured diagnostic interview, such as the Mini-International Neuropsychiatric Interview (M.I.N.I.).
- 4. Adverse Event Reporting:
- All instances of depression, depressed mood, or related symptoms, whether identified through screening or spontaneously reported by the patient, should be recorded as adverse events. The severity and relationship to the study drug should be assessed by the investigator.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for assessing depression-related adverse events in a clinical study.



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References

 1. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]



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